3-(Benzyloxy)propanal
CAS No.: 19790-60-4
Cat. No.: VC21107484
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19790-60-4 |
---|---|
Molecular Formula | C10H12O2 |
Molecular Weight | 164.2 g/mol |
IUPAC Name | 3-phenylmethoxypropanal |
Standard InChI | InChI=1S/C10H12O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2 |
Standard InChI Key | ANSYAMHYCYOWAW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COCCC=O |
Canonical SMILES | C1=CC=C(C=C1)COCCC=O |
Introduction
Physical and Chemical Properties
3-(Benzyloxy)propanal is characterized by specific physical and chemical properties that make it valuable for various applications. The compound is identified by the CAS number 19790-60-4 and has a molecular formula of C10H12O2 with a molecular weight of 164.201 g/mol . The compound features a benzyloxy group attached to a propanal structure, creating a unique reactive profile.
Physical Properties
The physical characteristics of 3-(Benzyloxy)propanal are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 164.201 g/mol |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 262.6±15.0 °C at 760 mmHg |
Flash Point | 111.7±13.9 °C |
Exact Mass | 164.083725 |
LogP | 1.99 |
Vapor Pressure | 0.0±0.5 mmHg at 25°C |
Index of Refraction | 1.503 |
These physical properties demonstrate that 3-(Benzyloxy)propanal is a relatively stable compound with a high boiling point, making it suitable for various chemical reactions under elevated temperatures .
Chemical Structure and Identifiers
The chemical structure of 3-(Benzyloxy)propanal includes an aldehyde group and a benzyloxy moiety. The compound can be identified through various systematic nomenclature systems:
Identifier | Value |
---|---|
IUPAC Name | 3-phenylmethoxypropanal |
InChI | InChI=1S/C10H12O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2 |
InChI Key | ANSYAMHYCYOWAW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COCCC=O |
CAS Number | 19790-60-4 |
The compound's structure features a benzene ring connected to an oxygen atom, which links to a three-carbon chain terminated by an aldehyde group. This unique arrangement contributes to its reactivity and applications in organic synthesis.
Synthesis Methods
The synthesis of 3-(Benzyloxy)propanal can be accomplished through various methods, with the most common approach involving the oxidation of 3-(Benzyloxy)propan-1-ol.
Oxidation of 3-(Benzyloxy)propan-1-ol
One established method involves the oxidation of 3-(Benzyloxy)propan-1-ol using pyridinium chlorochromate (PCC) as an oxidizing agent, with sodium acetate serving as a buffer. This approach typically yields a high percentage of the desired aldehyde product.
Chemical Reactions
3-(Benzyloxy)propanal demonstrates versatile reactivity due to the presence of both aldehyde and benzyloxy functional groups. The compound participates in various reaction types, making it valuable in organic synthesis.
Oxidation Reactions
The aldehyde group of 3-(Benzyloxy)propanal can undergo oxidation to form the corresponding carboxylic acid, 3-(Benzyloxy)propanoic acid. This oxidation typically employs reagents such as potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction Reactions
3-(Benzyloxy)propanal can be reduced to form 3-(Benzyloxy)propanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction targets the aldehyde functionality while leaving the benzyloxy group intact.
Substitution Reactions
The compound can participate in nucleophilic substitution reactions where the benzyloxy group may be replaced by other nucleophiles under appropriate conditions. The specific products formed depend on the nucleophile employed in the reaction.
Applications in Medicinal Chemistry
3-(Benzyloxy)propanal has significant applications in medicinal chemistry, primarily serving as a key intermediate in pharmaceutical synthesis.
Anticancer Agent Development
Research has demonstrated that derivatives of 3-(Benzyloxy)propanal can exhibit significant cytotoxic activity against cancer cell lines. Modifications to the compound's structure have led to the development of new agents that specifically target cancer pathways.
Prodrug Development
The compound has been investigated for its potential use in prodrug development. Its structure can be modified to enhance bioavailability and reduce toxicity of active pharmaceutical ingredients.
Antimicrobial Research
Recent studies have evaluated the antimicrobial activity of several benzyloxy aldehydes, including 3-(Benzyloxy)propanal. Results indicate that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
The following table summarizes the antimicrobial efficacy of 3-(Benzyloxy)propanal against various bacterial strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 16 |
These findings highlight the potential of 3-(Benzyloxy)propanal as a lead compound for developing new antimicrobial agents.
Applications in Material Science
In material science, 3-(Benzyloxy)propanal is utilized in the synthesis of polymers and resins. Its ether functional group enables cross-linking reactions, which are essential for creating durable materials.
Polymer Synthesis
The compound can be incorporated into polymer backbones to enhance mechanical properties and thermal stability. The benzyloxy group provides opportunities for additional modifications and cross-linking within the polymer structure.
Coatings and Adhesives
Due to its reactivity, 3-(Benzyloxy)propanal is employed in formulating coatings and adhesives that require specific performance characteristics. The aldehyde functionality allows for reactions with various nucleophiles, enabling the creation of specialized materials with tailored properties.
3-(Benzyloxy)propanal serves valuable functions in analytical chemistry, particularly as a standard reference compound in chromatographic techniques.
Standard Reference Material
The compound's unique chemical structure makes it suitable for use as a standard for quantifying other compounds during analysis. Its well-defined properties allow for reliable calibration in analytical instruments.
Method Development
Biochemical Research Applications
The compound has demonstrated promise in biochemical research, particularly in studies involving enzyme interactions and metabolic pathways.
Enzyme Substrate Studies
Investigations have revealed that 3-(Benzyloxy)propanal can act as a substrate for specific enzymes, providing insights into metabolic processes. These studies contribute to our understanding of enzymatic mechanisms and potential therapeutic interventions.
Enzymatic Resolution Studies
In studies focusing on the enzymatic resolution of racemic mixtures, 3-(Benzyloxy)propanal has been employed as a substrate. Results have shown that specific enzymes can selectively convert one enantiomer over another, demonstrating the compound's utility in asymmetric synthesis and its biological relevance in producing chiral molecules.
Cell Culture Applications
The compound has been utilized in cell culture studies to assess cellular responses to chemical stimuli. These applications contribute to our understanding of cellular metabolism and response mechanisms.
Comparative Analysis
To better understand the significance of 3-(Benzyloxy)propanal, it is valuable to compare it with structurally similar compounds.
Comparison with Related Compounds
Compound | Key Differences | Similarities |
---|---|---|
3-Benzyloxypropionaldehyde | Alternative name for the same compound | Identical structure and properties |
3-Benzyloxy-1-propanol | Contains alcohol group instead of aldehyde | Same carbon skeleton and benzyloxy group |
3-(3-Benzyloxy-4-methoxyphenyl)propanal | Additional methoxy substituent on phenyl ring | Contains both benzyloxy and aldehyde groups |
The uniqueness of 3-(Benzyloxy)propanal stems from its combination of an aldehyde group and a benzyloxy group, enabling participation in a wide range of chemical reactions. This versatility contributes to its value in organic synthesis and various research applications.
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